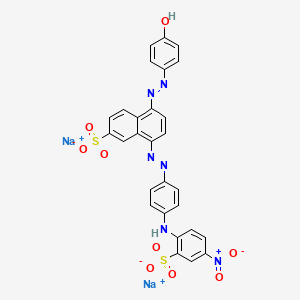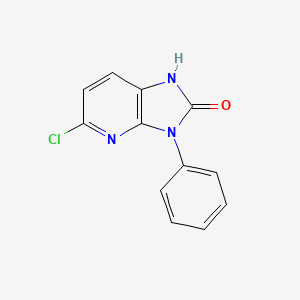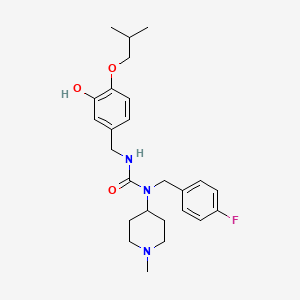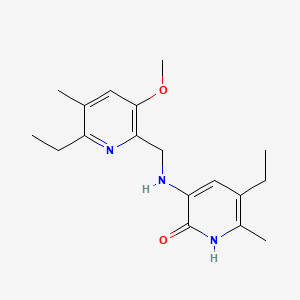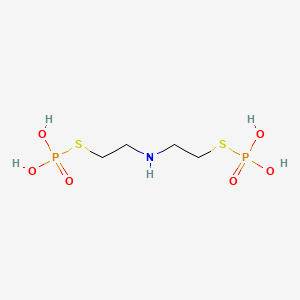
2,2'-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate is a chemical compound with the molecular formula C4H13NO6P2S2·4H2O. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate typically involves the reaction of ethanethiol with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate involves large-scale reactions using high-purity reagents. The process includes the neutralization of ethanethiol with phosphoric acid, followed by crystallization and drying to obtain the tetrahydrate form. The industrial production methods are designed to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: It can be reduced to form thiols and other reduced species.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a reducing agent in protein chemistry.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate involves its ability to interact with various molecular targets. The compound can act as a reducing agent, facilitating the reduction of disulfide bonds in proteins and other biomolecules. It can also participate in phosphorylation reactions, transferring phosphate groups to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol: A related compound with similar thiol functionality.
Phosphoric acid: Shares the phosphate group but lacks the thiol and amine functionalities.
2,2’-Iminobisethanethiol: Similar structure but without the phosphate groups.
Uniqueness
2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate is unique due to its combination of thiol, amine, and phosphate functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
122413-80-3 |
|---|---|
Formule moléculaire |
C4H13NO6P2S2 |
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
2-(2-phosphonosulfanylethylamino)ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C4H13NO6P2S2/c6-12(7,8)14-3-1-5-2-4-15-13(9,10)11/h5H,1-4H2,(H2,6,7,8)(H2,9,10,11) |
Clé InChI |
BSYDSZJNEYXRQH-UHFFFAOYSA-N |
SMILES canonique |
C(CSP(=O)(O)O)NCCSP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


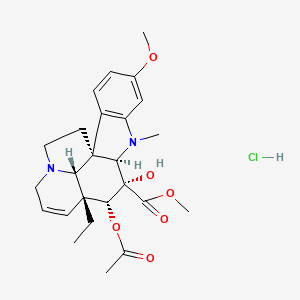


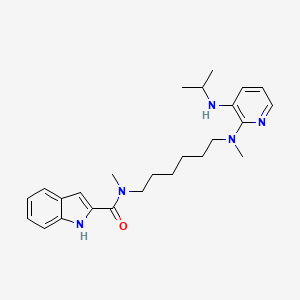
![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)

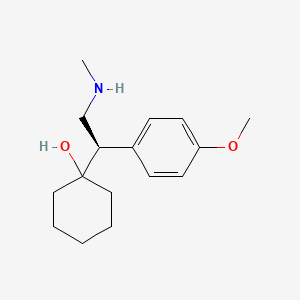
![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
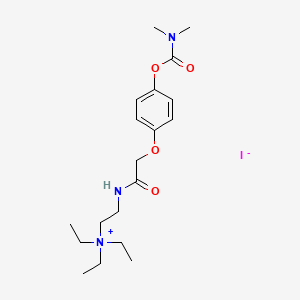
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
